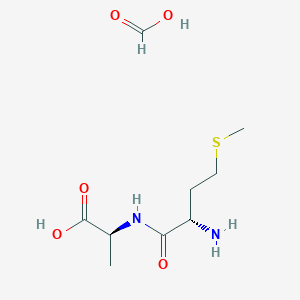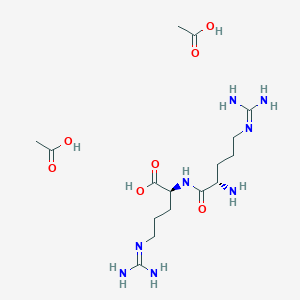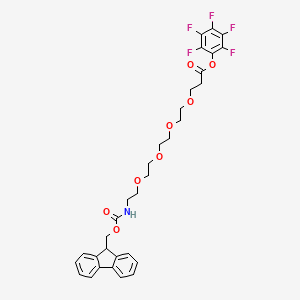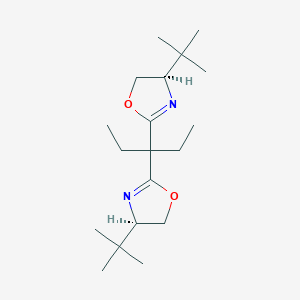
N,N'-Diacetylpiperazine monohydrate, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Diacetylpiperazine monohydrate (DAPZ) is an organic compound consisting of two acetyl groups attached to a piperazine ring. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. DAPZ is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a popular reagent for the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, DAPZ has been studied for its potential use as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor.
Aplicaciones Científicas De Investigación
N,N'-Diacetylpiperazine monohydrate, 97% has been studied for its potential use in various scientific research applications. For example, it has been studied as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor. N,N'-Diacetylpiperazine monohydrate, 97% has also been used in drug development, as it can be used to modify the properties of drugs, such as solubility and bioavailability. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic molecules.
Mecanismo De Acción
The exact mechanism of action of N,N'-Diacetylpiperazine monohydrate, 97% is not fully understood. However, it is believed that the acetyl groups of N,N'-Diacetylpiperazine monohydrate, 97% interact with the active sites of enzymes and other proteins, thus inhibiting their activity. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% may interact with cell membranes, altering their permeability and allowing drugs to enter the cell more easily.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-Diacetylpiperazine monohydrate, 97% are not fully understood. However, it has been shown to inhibit the activity of enzymes and other proteins, as well as alter cell membrane permeability. Additionally, N,N'-Diacetylpiperazine monohydrate, 97% has been studied for its potential use as an anti-cancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-Diacetylpiperazine monohydrate, 97% has several advantages for use in laboratory experiments. It is a versatile reagent that is easy to synthesize and can be used to modify the properties of drugs. Additionally, it is relatively inexpensive and has a wide range of applications. However, there are some limitations to the use of N,N'-Diacetylpiperazine monohydrate, 97% in laboratory experiments. For example, it is not very stable, and can decompose at high temperatures. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential future directions of N,N'-Diacetylpiperazine monohydrate, 97% are numerous. For example, it could be further studied for its potential use as a drug delivery agent, a therapeutic agent, and an enzyme inhibitor. Additionally, it could be used to modify the properties of drugs, such as solubility and bioavailability. Furthermore, it could be used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic molecules. Finally, it could be studied for its potential use as an anti-cancer drug.
Métodos De Síntesis
N,N'-Diacetylpiperazine monohydrate, 97% is typically synthesized through the reaction of piperazine and acetic anhydride in the presence of a base such as sodium hydroxide. The reaction produces a diacetylated piperazine, which is then heated to form the monohydrate form of N,N'-Diacetylpiperazine monohydrate, 97%. The reaction can be represented as follows:
Piperazine + Acetic Anhydride + Sodium Hydroxide → N,N'-Diacetylpiperazine Monohydrate
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)ethanone;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.H2O/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-6H2,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVHLQQTOACLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)



